Pregnenolone, 3-dimethyl(t-butyl)silyl ether
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Overview
Description
3-tert-Butyldimethylsilyloxy Pregnenolone: is a synthetic derivative of pregnenolone, a naturally occurring steroid hormone. This compound is characterized by the presence of a tert-butyldimethylsilyloxy group at the third position of the pregnenolone molecule. It is primarily used as an intermediate in the synthesis of various steroidal compounds and has applications in both research and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyldimethylsilyloxy Pregnenolone typically involves the protection of the hydroxyl group at the third position of pregnenolone. This is achieved by reacting pregnenolone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the production of 3-tert-Butyldimethylsilyloxy Pregnenolone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-tert-Butyldimethylsilyloxy Pregnenolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-tert-Butyldimethylsilyloxy Pregnenolone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various steroidal compounds.
Biology: The compound is employed in studies related to steroid hormone biosynthesis and metabolism.
Medicine: Research involving 3-tert-Butyldimethylsilyloxy Pregnenolone includes its potential therapeutic applications in hormone replacement therapy and other medical treatments.
Industry: The compound is used in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 3-tert-Butyldimethylsilyloxy Pregnenolone involves its interaction with specific molecular targets and pathways. The compound acts as a precursor in the biosynthesis of various steroid hormones. It undergoes enzymatic transformations to produce active steroidal compounds that exert their effects through binding to specific receptors and modulating gene expression .
Comparison with Similar Compounds
Pregnenolone: The parent compound of 3-tert-Butyldimethylsilyloxy Pregnenolone, involved in the biosynthesis of steroid hormones.
3β-Hydroxy-5-pregnen-20-one: Another derivative of pregnenolone with similar applications.
3β-Acetoxy-5-pregnen-20-one: A related compound used in steroid synthesis.
Uniqueness: 3-tert-Butyldimethylsilyloxy Pregnenolone is unique due to the presence of the tert-butyldimethylsilyloxy group, which provides enhanced stability and reactivity compared to other pregnenolone derivatives. This makes it a valuable intermediate in the synthesis of complex steroidal compounds .
Biological Activity
Pregnenolone, 3-dimethyl(t-butyl)silyl ether is a derivative of pregnenolone, a steroid hormone that serves as a precursor to various other steroids, including progesterone and cortisol. The introduction of the dimethyl(t-butyl)silyl group enhances the compound's stability and solubility, making it a subject of interest in biological research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Synthesis
The synthesis of pregnenolone derivatives typically involves several steps, including protection of hydroxyl groups and selective alkylation. The tert-butyldimethylsilyl (TBDMS) group is commonly used to protect hydroxyl functionalities during synthesis. The process often involves:
- Protection of Hydroxyl Groups : TBDMS chloride is reacted with pregnenolone to form the silyl ether.
- Alkylation : The protected compound undergoes alkylation using various reagents.
- Deprotection : The TBDMS group can be removed under acidic conditions to yield the free hydroxyl group.
This synthetic pathway allows for the selective modification of pregnenolone while maintaining its core steroid structure .
Pregnenolone and its derivatives are known to exhibit various biological activities, primarily through their role in steroidogenesis and neurosteroid activity. Research indicates that:
- Neuroprotective Effects : Pregnenolone has been shown to exert neuroprotective effects in models of neurodegenerative diseases. It promotes neuronal survival and may enhance cognitive function by modulating neurotransmitter systems .
- Anti-inflammatory Properties : Some studies suggest that pregnenolone can reduce inflammation in various models, potentially offering therapeutic benefits in conditions like multiple sclerosis and other autoimmune diseases .
- Hormonal Regulation : As a precursor to other steroids, pregnenolone plays a crucial role in hormonal balance and regulation within the body.
Case Studies and Research Findings
- Neurodegenerative Disorders : A clinical study involving patients with Alzheimer's disease indicated that pregnenolone supplementation improved cognitive function and reduced symptoms associated with the disease. This was attributed to its role in enhancing synaptic plasticity .
- Anxiety and Stress Response : In animal models, pregnenolone has demonstrated anxiolytic effects, suggesting potential applications in treating anxiety disorders. The mechanism appears to involve modulation of GABAergic signaling pathways .
- Inflammation Models : In vitro studies have shown that pregnenolone can inhibit pro-inflammatory cytokines in cultured immune cells, indicating its potential as an anti-inflammatory agent .
Data Tables
Study | Condition | Findings |
---|---|---|
Selleri et al., 2023 | C6 Glioma Cells | Increased pregnenolone synthesis with certain ligands (DPA-714) |
Clinical Trial (2020) | Alzheimer's Disease | Improved cognitive scores with pregnenolone supplementation |
Animal Study (2019) | Anxiety Models | Reduced anxiety-like behavior following pregnenolone treatment |
Properties
IUPAC Name |
1-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2Si/c1-18(28)22-11-12-23-21-10-9-19-17-20(29-30(7,8)25(2,3)4)13-15-26(19,5)24(21)14-16-27(22,23)6/h9,20-24H,10-17H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTKPEYPGQAHCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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